molecular formula C8H10N2OS B12358856 3,5,7,8-Tetrahydro-2-methyl-4H-thiopyrano[4,3-d]pyrimidin-4-one

3,5,7,8-Tetrahydro-2-methyl-4H-thiopyrano[4,3-d]pyrimidin-4-one

Cat. No.: B12358856
M. Wt: 182.25 g/mol
InChI Key: AFCYENILINZHNP-UHFFFAOYSA-N
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Description

DR 2313 is a potent, selective, competitive, and brain-penetrant inhibitor of poly (ADP-ribose) polymerase (PARP). It inhibits PARP-1 and PARP-2 with IC50 values of 0.20 μM and 0.24 μM, respectively . DR 2313 exhibits neuroprotective effects on ischemic injuries both in vitro and in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions

DR 2313 can be synthesized through a multi-step process involving the formation of a pyrimidine ring. The synthetic route typically involves the reaction of appropriate starting materials under controlled conditions to form the desired compound. Specific details on the synthetic route and reaction conditions are proprietary and may require access to specialized chemical literature .

Industrial Production Methods

Industrial production methods for DR 2313 are not widely published.

Chemical Reactions Analysis

Types of Reactions

DR 2313 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrogen Peroxide: Used to induce oxidative stress in vitro.

    Glutamate: Used to induce excitotoxicity in vitro.

Major Products Formed

The major products formed from these reactions include reduced levels of poly (ADP-ribose) and decreased cell death .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness of DR 2313

DR 2313 is unique due to its high potency and selectivity for PARP-1 and PARP-2, as well as its ability to penetrate the blood-brain barrier. This makes it particularly effective in neuroprotection and studies related to ischemic injuries .

Properties

Molecular Formula

C8H10N2OS

Molecular Weight

182.25 g/mol

IUPAC Name

2-methyl-4a,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C8H10N2OS/c1-5-9-7-2-3-12-4-6(7)8(11)10-5/h6H,2-4H2,1H3

InChI Key

AFCYENILINZHNP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C2CSCCC2=N1

Origin of Product

United States

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